molecular formula C14H16N2O2S B2601058 4-amino-N-(1-phenylethyl)benzenesulfonamide CAS No. 79867-70-2

4-amino-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B2601058
CAS RN: 79867-70-2
M. Wt: 276.35
InChI Key: AZMQQMDSZAKUNY-UHFFFAOYSA-N
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Description

4-Amino-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.36 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 4-amino-N-(1-phenylethyl)benzenesulfonamide is 1S/C14H16N2O2S/c15-13-6-8-14 (9-7-13)19 (17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 . The SMILES representation is CC (C1=CC=CC=C1)NS (=O) (=O)C2=CC=C (C=C2)N .


Physical And Chemical Properties Analysis

4-Amino-N-(1-phenylethyl)benzenesulfonamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Characterization

4-Amino-N-(1-phenylethyl)benzenesulfonamide and related compounds have been extensively studied for their synthesis, characterization, and potential applications. A significant focus is on developing novel sulfonamide derivatives for various applications, including antimicrobial activity. For instance, Demircioğlu et al. (2018) synthesized Schiff base ligands containing aromatic sulfonamide fragments, which were characterized for their antimicrobial activity and investigated using spectroscopic techniques and theoretical analyses (Demircioğlu et al., 2018). Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing potential for photodynamic therapy applications in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antibacterial Properties

Sulfonamide derivatives have shown promising results in antimicrobial and antibacterial studies. Feng et al. (2021) synthesized modified benzenesulfonamide derivatives and investigated their luminescence and antibacterial properties, highlighting their potential in developing new antibacterial agents (Feng et al., 2021). Additionally, the synthesis of ureido-substituted benzenesulfonamides demonstrated potent inhibition of carbonic anhydrase IX, showing antimetastatic activity in breast cancer models (Pacchiano et al., 2011).

Rotational Spectroscopy and Molecular Structure

Research on benzenesulfonamides extends to understanding their molecular structure and behavior. Vigorito et al. (2022) used rotational spectroscopy to investigate the conformations of benzenesulfonamides and their derivatives, providing insights into their structural properties and potential biochemical applications (Vigorito et al., 2022).

Carbonic Anhydrase Inhibition

A notable application of sulfonamide derivatives is their role as carbonic anhydrase inhibitors, which has implications for treating various conditions, including glaucoma and cancer. Studies by Casini et al. (2002) and Nocentini et al. (2016) have highlighted the synthesis of sulfonamides incorporating specific scaffolds that exhibit potent inhibition of human carbonic anhydrase isoforms, particularly those associated with tumor cells (Casini et al., 2002); (Nocentini et al., 2016).

Safety And Hazards

The compound is associated with the GHS07 signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 .

properties

IUPAC Name

4-amino-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMQQMDSZAKUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(1-phenylethyl)benzenesulfonamide

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